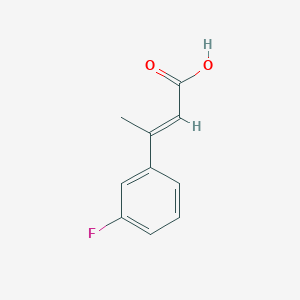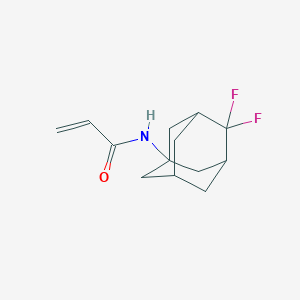
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoro-substituted adamantane core and a prop-2-enamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Difluoro-1-adamantyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-adamantylamine and 4,4-difluoro-1-adamantyl bromide.
Formation of Intermediate: The 1-adamantylamine is reacted with 4,4-difluoro-1-adamantyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4,4-difluoro-1-adamantylamine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the difluoro groups.
Substitution: Substituted derivatives with new functional groups replacing the difluoro groups.
Aplicaciones Científicas De Investigación
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(4,4-Difluoro-1-adamantyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and adamantyl core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,4-Difluoro-1-adamantyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-(4,4-Difluoro-1-adamantyl)but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
N-(4,4-Difluoro-1-adamantyl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a prop-2-enamide group.
Uniqueness
N-(4,4-Difluoro-1-adamantyl)prop-2-enamide is unique due to its specific combination of a difluoro-substituted adamantane core and a prop-2-enamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4,4-difluoro-1-adamantyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-2-11(17)16-12-5-8-3-9(6-12)13(14,15)10(4-8)7-12/h2,8-10H,1,3-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMSKZXLXSMCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)C(C(C3)C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
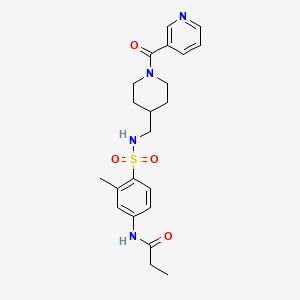
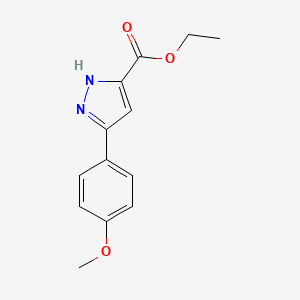
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2404713.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)
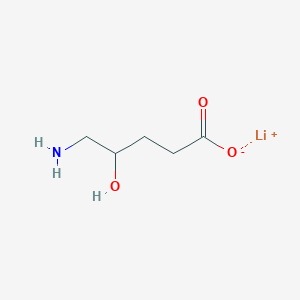
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)
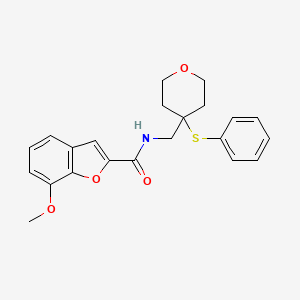
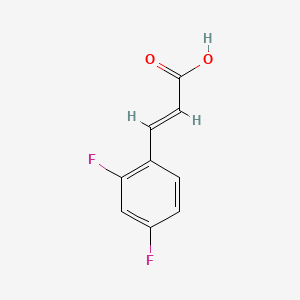
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)
